molecular formula C21H25N3O4 B5380201 N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide

N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide

Cat. No. B5380201
M. Wt: 383.4 g/mol
InChI Key: OSNAQGUVFRFYCC-CJLVFECKSA-N
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Description

N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide, also known as HBBN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. HBBN is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. It has been synthesized using various methods, and its potential applications in scientific research have been studied extensively.

Mechanism of Action

The mechanism of action of N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide is not fully understood. However, it is believed that its antibacterial and antifungal properties are due to its ability to disrupt the cell membrane of microorganisms. N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide has also been found to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and physiological effects:
N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide in lab experiments is its ability to selectively bind to metal ions. This makes it a valuable tool for studying metal ion homeostasis in biological systems. However, one of the limitations of using N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide is its complex synthesis process, which can make it difficult to obtain pure and high-quality samples.

Future Directions

There are several future directions for the study of N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide's potential as an anticancer agent. Further studies are needed to fully understand the mechanism of action of N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide and its effects on biological systems.
In conclusion, N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide, or N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide, is a chemical compound that has potential applications in scientific research. Its ability to selectively bind to metal ions makes it a valuable tool for studying metal ion homeostasis in biological systems. N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide has also been found to have antibacterial, antifungal, and antitumor properties, and its potential as an anticancer agent is being studied. While the synthesis of N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide is complex, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide can be synthesized using a variety of methods, including the condensation reaction between 4-nitrobenzohydrazide and 4-(heptyloxy)benzaldehyde. Other methods include the reaction between 4-nitrobenzohydrazide and 4-(heptyloxy)benzoyl chloride or 4-(heptyloxy)benzoyl isothiocyanate. The synthesis of N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antitumor properties. N'-[4-(heptyloxy)benzylidene]-4-nitrobenzohydrazide has also been used as a fluorescent probe for the detection of metal ions such as copper and iron. Its ability to selectively bind to metal ions makes it a valuable tool for studying metal ion homeostasis in biological systems.

properties

IUPAC Name

N-[(E)-(4-heptoxyphenyl)methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-2-3-4-5-6-15-28-20-13-7-17(8-14-20)16-22-23-21(25)18-9-11-19(12-10-18)24(26)27/h7-14,16H,2-6,15H2,1H3,(H,23,25)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNAQGUVFRFYCC-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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